![molecular formula C11H22N2O2 B3105271 Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate CAS No. 1523617-91-5](/img/structure/B3105271.png)
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate
Overview
Description
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclopentyl ring. This compound is often used as a building block in the synthesis of biologically active molecules, making it valuable in drug discovery and development.
Preparation Methods
The synthesis of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)cyclopentyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing various biologically active compounds, making it invaluable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.
Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate can be compared with similar compounds such as:
Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound has a phenyl ring instead of a cyclopentyl ring, leading to different chemical and biological properties.
Tert-butyl N-[3-(aminomethyl)cyclobutyl]methylcarbamate: This compound has a cyclobutyl ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential biological activity compared to its analogs.
Biological Activity
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- CAS Number : 347185-71-1
The compound features a tert-butyl group attached to a carbamate linked to a cyclopentyl structure, which contributes to its unique pharmacological profile.
This compound functions primarily as a receptor antagonist , particularly targeting the NMDA receptor subtype NR2B. This receptor is implicated in various neurological processes, including pain modulation and neuroprotection. The compound's mechanism involves:
- Binding Affinity : It exhibits high binding affinity for NR2B receptors, leading to inhibition of excitatory neurotransmission.
- Selectivity : Unlike non-selective NMDA antagonists, it demonstrates reduced side effects on motor coordination, making it a promising candidate for treating neuropathic pain and other neurological disorders .
Biological Activity
The biological activity of this compound has been explored in several studies:
- Pain Models : In preclinical models, the compound has shown efficacy in reducing pain responses in spinal nerve ligation models, indicating its potential for neuropathic pain management .
- Neuroprotection : Research suggests that it may provide neuroprotective effects, particularly in models of Parkinson's disease, by modulating excitatory neurotransmission without significant motor side effects .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Efficacy in Animal Models :
- A study demonstrated that the compound significantly reduced pain scores in rats subjected to nerve injury models, suggesting robust analgesic properties .
- Another investigation found that it improved motor function in animal models of Parkinson's disease without causing adverse effects typically associated with broader NMDA antagonists .
- Pharmacokinetic Profile :
Data Table: Pharmacokinetic Profiles
Compound | Species | Bioavailability (%) | Half-Life (hr) | Clearance (mL/min/kg) | Oral Dose (mg/kg) |
---|---|---|---|---|---|
This compound | Rat | 34 | 0.7 | 24 | 4.8 |
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151020 | |
Record name | Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-91-5 | |
Record name | Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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